1-(Isoquinolin-4-yl)pent-1-en-3-one
Description
Properties
CAS No. |
921206-20-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-isoquinolin-4-ylpent-1-en-3-one |
InChI |
InChI=1S/C14H13NO/c1-2-13(16)8-7-12-10-15-9-11-5-3-4-6-14(11)12/h3-10H,2H2,1H3 |
InChI Key |
AJMQHMDNHFGKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-4-yl)pent-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of isoquinoline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(Isoquinolin-4-yl)pent-1-en-3-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-4-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-4-yl)pent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Chemical Identity :
Regulatory Status :
- Removed from the EU’s approved flavorings list (Annex I of Regulation (EC) No 1334/2008) due to unresolved genotoxicity concerns .
Comparison with Similar Compounds
The compound belongs to a group of α,β-unsaturated ketones, which are structurally linked to genotoxicity risks. Key analogs include:
Structural and Functional Similarities
| Compound | Substituents | Key Functional Group |
|---|---|---|
| 1-(4-Methoxyphenyl)pent-1-en-3-one | 4-Methoxyphenyl, pentenone backbone | α,β-unsaturated ketone |
| Vanillylidene acetone | 4-Hydroxy-3-methoxyphenyl, shorter chain | α,β-unsaturated ketone |
| 1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one | Additional methyl group at C4 | α,β-unsaturated ketone |
Shared Mechanisms :
- Aneugenicity : Disruption of microtubule assembly, leading to chromosome missegregation .
- Metabolic Activation: Potential formation of reactive epoxides via cytochrome P450 enzymes .
Genotoxicity Data Comparison
In Vitro Findings
In Vivo Findings
| Compound | Bone Marrow Micronucleus Test | Comet Assay (Liver/Duodenum) |
|---|---|---|
| 1-(4-Methoxyphenyl)pent-1-en-3-one | Negative (up to 1,000 mg/kg bw/day) | Negative |
| Vanillylidene acetone | No data | No data |
Exposure and Risk Assessment
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
